(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
®-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride: is a chemical compound that belongs to the class of chloropyridines. It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, ®-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on cellular processes. It can be used in assays to investigate enzyme inhibition and receptor binding .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The chlorine atom and the ethanamine group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
2-Chloropyridine: Similar in structure but lacks the ethanamine group.
3-Chloropyridine: Another isomer with the chlorine atom at a different position.
4-Chloropyridine: Similar but without the ethanamine group.
Uniqueness: ®-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the chlorine atom and the ethanamine group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
(1R)-1-(2-chloropyridin-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHKMOWJDHHCOW-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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